

Application Notes and Protocols for Triethylamine in Swern Oxidation Reactions

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Compound of Interest					
Compound Name:	Triethyl Amine				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Swern oxidation is a widely utilized and reliable method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] Discovered by Daniel Swern, this reaction employs dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered organic base, most commonly triethylamine (Et₃N).[3][4] A key advantage of the Swern oxidation is its ability to be performed under cryogenic conditions (typically -78 °C), which preserves the integrity of sensitive functional groups and prevents overoxidation of aldehydes to carboxylic acids.[3][5] Triethylamine plays a crucial role in the reaction mechanism by acting as a non-nucleophilic base to facilitate the final elimination step that yields the carbonyl product.[2] This protocol is highly valued in organic synthesis, particularly in the context of complex molecule and drug development, due to its high efficiency and broad substrate scope.[4][6]

Role of Triethylamine in the Reaction Mechanism

In the Swern oxidation, triethylamine serves as a critical hindered base in the final step of the reaction cascade. After the alcohol has reacted with the activated DMSO species (a chlorosulfonium salt formed from DMSO and oxalyl chloride) to form an alkoxysulfonium salt, triethylamine is introduced. Its primary function is to deprotonate the carbon alpha to the oxygen, initiating an elimination reaction. This results in the formation of the desired aldehyde or ketone, along with dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO₂),



and triethylammonium chloride as byproducts.[2] The choice of a hindered base like triethylamine is crucial to avoid side reactions, such as the Pummerer rearrangement, and to ensure a clean and efficient conversion to the carbonyl compound.

Data Presentation: Swern Oxidation of Various Alcohols using Triethylamine

The following table summarizes the quantitative data for the Swern oxidation of a variety of alcohol substrates to their corresponding aldehydes or ketones using triethylamine as the base.

Substrate	Product	Substrate Type	Yield (%)	Reaction Time	Reference
Benzyl alcohol	Benzaldehyd e	Primary, Benzylic	84.7	Milliseconds (in microreactor)	
A TBDMS- protected primary alcohol	Correspondin g aldehyde	Primary	High	15 minutes at -60°C	[4]
Dihydroisoco deine	Dihydrocodei none	Secondary, Complex Natural Product	83	Not Specified	
Secondary Alcohol (unspecified)	Correspondin g Ketone	Secondary	84	Not specified	[5]
Aryl Allylic Alcohol	α-Chloro α,β- unsaturated ketone	Allylic	Good	Not Specified	[7]
Nerol	Neral	Primary, Allylic	High	Not Specified	



Experimental Protocols General Protocol for Swern Oxidation of a Secondary Alcohol

This protocol is adapted from a literature procedure for the oxidation of a secondary alcohol.[5]

Materials:

- Secondary Alcohol (1.0 equiv)
- Oxalyl chloride (1.5 equiv)
- Dimethyl sulfoxide (DMSO) (2.7 equiv)
- Triethylamine (7.0 equiv)
- · Dichloromethane (DCM), anhydrous
- Water
- Brine
- Sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM, add a solution of DMSO (2.7 equiv) in anhydrous DCM dropwise at -78 °C over 5 minutes.
- After stirring for 5 minutes, add a solution of the secondary alcohol (1.0 equiv) in anhydrous DCM dropwise over 5 minutes.
- Stir the reaction mixture for 30 minutes at -78 °C.
- Add triethylamine (7.0 equiv) dropwise over 10 minutes.
- Allow the mixture to warm to room temperature.



- · Quench the reaction by adding water.
- Extract the product with DCM.
- Combine the organic layers and wash with brine.
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to afford the desired ketone.

Protocol for Swern Oxidation in a Continuous Flow Microreactor

This protocol is based on the synthesis of benzaldehyde from benzyl alcohol.

Materials:

- · Benzyl alcohol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine
- Dichloromethane (DCM)

Optimized Reaction Conditions:

- Activating Agent: Oxalyl chloride
- Molar Ratio (DMSO:Oxalyl chloride:Benzyl alcohol): 4:2:1
- Flow Rate of DMSO: 1.5 mL/min
- Reaction Temperature: 15 °C
- Delay Loop Length: 1.5 m



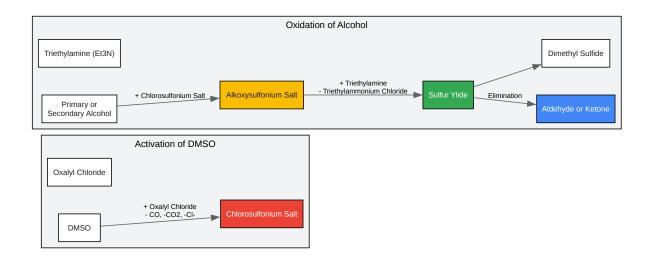
· Micromixer: Caterpillar Split-Recombine Micro Mixer

Procedure:

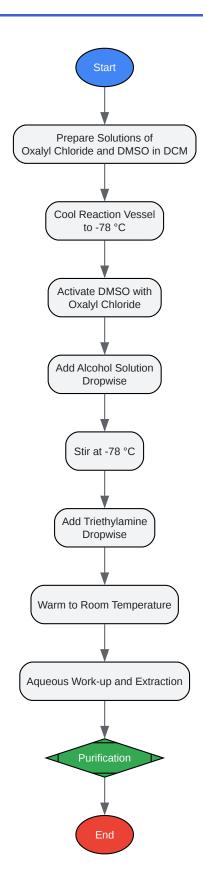
- Prepare separate solutions of benzyl alcohol, oxalyl chloride, DMSO, and triethylamine in DCM at the appropriate concentrations based on the desired molar ratios and flow rates.
- Set up the continuous flow microreactor system with the specified micromixer and delay loop.
- Pump the reagent solutions through the microreactor at the optimized flow rates and maintain the reaction temperature at 15 °C.
- · Collect the output from the reactor.
- The product, benzaldehyde, can be isolated and purified using standard work-up and purification techniques. Under these optimized conditions, a yield of 84.7% with a selectivity of 98.5% can be achieved.

Mandatory Visualizations Signaling Pathways and Experimental Workflows









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